4-Methyl-N-(prop-1-en-1-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-(prop-1-en-1-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a sulfonamide group, along with prop-1-en-1-yl and prop-2-en-1-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(prop-1-en-1-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride.
Reaction with Amines: The sulfonyl chloride reacts with prop-1-en-1-amine and prop-2-en-1-amine under basic conditions to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(prop-1-en-1-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its antibacterial properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(prop-1-en-1-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological processes, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the prop-1-en-1-yl and prop-2-en-1-yl groups.
N-(Prop-1-en-1-yl)-N-(prop-2-en-1-yl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
Uniqueness
4-Methyl-N-(prop-1-en-1-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide is unique due to the presence of both prop-1-en-1-yl and prop-2-en-1-yl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
433288-62-1 |
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Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
4-methyl-N-prop-1-enyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C13H17NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h4-9,11H,1,10H2,2-3H3 |
InChI Key |
XHLIPLZJIBVOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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